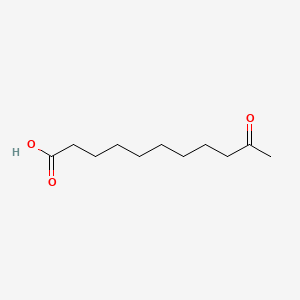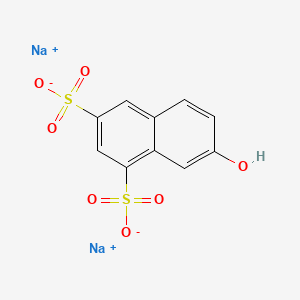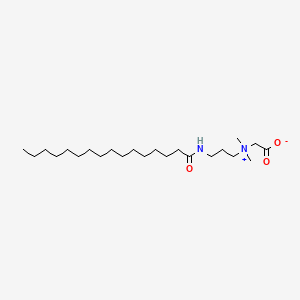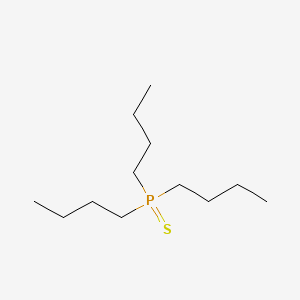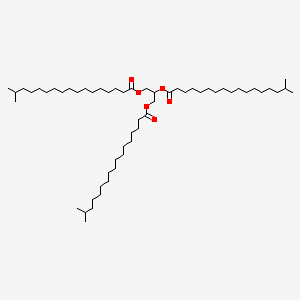
Triisostearin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(I-18:0/i-18:0/i-18:0), also known as TG(54:0) or triacylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-18:0/i-18:0/i-18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-18:0/i-18:0/i-18:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-18:0/i-18:0/i-18:0) is primarily located in the membrane (predicted from logP) and adiposome.
Scientific Research Applications
Thermal Properties
- Triisostearin has been studied for its thermal properties using adiabatic and differential scanning calorimetry. This research provided insights into the specific heat capacities of two polymorphic forms of tristearin, shedding light on its entropy and enthalpies of fusion (Matović et al., 2005).
Lubricant and Surface Interaction
- Investigations into the friction characteristics of stearic acid-formulated oil revealed the impact of surface roughness on friction. This study, utilizing tristearin, highlighted the effects of surface texture on lubricated friction under various speeds, providing valuable information for industrial applications (Masuko, Aoki, & Suzuki, 2005).
Nanocarrier Systems
- Research on cationic lipid nanosystems, involving tristearin, explored their potential as carriers for nucleic acids. This work assessed the cytotoxicity, stability, and efficiency of these nanosystems, offering insights into their applications in drug delivery and gene therapy (Cortesi et al., 2014).
Hydrogen-Rich Layer Applications
- Thin tristearin deposits have been used as stable, hydrogen-rich layers in neutron metrology. These layers were essential for recoil proton telescopes and for determining cross-section ratios in nuclear studies (Stolarz et al., 2011).
Crystallization Behavior in Oil Blends
- A study on the pre-nucleation behavior of tristearin in oil blends used fluorescence polarization spectroscopy and molecular mechanics simulations. This research provided a deeper understanding of the microviscosity changes before crystallization, relevant to food science and material engineering (Dibildox‐Alvarado et al., 2010).
Alternative Delivery Systems
- Tristearin has been employed in developing alternative delivery systems for sustained protein release. This application, crucial in pharmaceuticals, utilized triglyceride matrices to achieve a continuous release of proteins over extended periods (Mohl & Winter, 2004).
properties
CAS RN |
26942-95-0 |
|---|---|
Product Name |
Triisostearin |
Molecular Formula |
C57H110O6 |
Molecular Weight |
891.5 g/mol |
IUPAC Name |
2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate |
InChI |
InChI=1S/C57H110O6/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(58)61-49-54(63-57(60)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6)50-62-56(59)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4/h51-54H,7-50H2,1-6H3 |
InChI Key |
JNAYPSWVMNJOPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Other CAS RN |
26942-95-0 |
physical_description |
Liquid Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








